

Application Notes and Protocols for Nickel-61 Labeling in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel (Ni) is an essential trace element for various biological processes, acting as a key catalytic cofactor in a range of metalloenzymes. The stable isotope **Nickel-61** (⁶¹Ni) serves as a valuable tool for investigating the structure, function, and metabolism of nickel-containing proteins and systems. Its nuclear spin of 3/2 makes it amenable to Nuclear Magnetic Resonance (NMR) spectroscopy, providing detailed insights into the local environment of the nickel ion within a protein. Furthermore, ⁶¹Ni can be quantified with high sensitivity and specificity using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), enabling tracer studies to probe nickel uptake, distribution, and excretion in biological systems.

These application notes provide detailed protocols for the incorporation of ⁶¹Ni into proteins and cells, both in vivo and in vitro, as well as methods for sample preparation for subsequent analysis by NMR and ICP-MS.

Data Presentation

Table 1: Quantitative Parameters for ⁶¹Ni Labeling and Analysis

Parameter	Typical Value/Range	Analytical Method	Notes
Protein Concentration for NMR	0.3 - 0.5 mM (for proteins >20 kDa)	NMR Spectroscopy	Higher concentrations improve signal-to-noise but may lead to aggregation.[1]
1 - 5 mM (for peptides)	NMR Spectroscopy	Peptides generally require higher concentrations for sufficient signal.[1]	
⁶¹ Ni Concentration for Cell Culture	1 - 100 μΜ	Cell Culture	The optimal concentration is cell-line dependent and should be determined empirically to balance labeling efficiency with potential cytotoxicity.
⁶¹ Ni Concentration for E. coli Culture	1 - 10 μM in minimal media	Bacterial Culture	Sufficient for incorporation into overexpressed metalloproteins.
ICP-MS Detection Limit for Ni	< 1 μg/L	ICP-MS	In biological matrices like serum, after appropriate sample preparation.[2]
⁶¹ Ni Dose for Human Tracer Studies	20 μg/kg body weight	ICP-MS	As demonstrated in a study of oral ⁶¹ Ni absorption.[2]

Experimental Protocols

Protocol 1: In Vivo Labeling of a Recombinant Protein with ⁶¹Ni in Escherichia coli

Methodological & Application

This protocol describes the expression of a target protein in E. coli grown in a minimal medium supplemented with ⁶¹NiCl₂ for uniform isotopic labeling.

Materials:

- E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.
- M9 minimal medium components.
- Glucose (or other carbon source).
- Ampicillin or other appropriate antibiotic.
- 61NiCl₂ solution (sterile, stock concentration of 1 mM).
- Isopropyl β-D-1-thiogalactopyranoside (IPTG).
- Luria-Bertani (LB) medium.

Procedure:

- Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.
- Main Culture Inoculation: The next day, inoculate 1 L of M9 minimal medium (containing the antibiotic) with the overnight starter culture.
- Growth: Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- 61 Ni Supplementation: Add sterile 61 NiCl₂ to the culture to a final concentration of 5-10 μ M.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Expression: Reduce the temperature to 18-25°C and continue to shake the culture for 12-16 hours.

- Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Cell Lysis and Purification: The ⁶¹Ni-labeled protein can then be purified from the cell pellet using standard chromatography techniques (e.g., nickel-affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).

Protocol 2: In Vitro Reconstitution of an Apoprotein with ⁶¹Ni

This protocol is suitable for proteins that can be expressed as an apo-form (metal-free) and subsequently reconstituted with ⁶¹Ni.

Materials:

- Purified apoprotein of interest in a suitable buffer (e.g., Tris-HCl, HEPES) free of chelating agents like EDTA.
- 61NiCl₂ solution (10 mM stock).
- Anaerobic chamber or glove box (if the protein is oxygen-sensitive).
- Size-exclusion chromatography column for removal of excess nickel.

Procedure:

- Preparation of Apoprotein: Express and purify the protein of interest under conditions that
 prevent metal incorporation. This may involve adding a chelator like EDTA to the lysis and
 initial purification buffers, followed by extensive dialysis against a metal-free buffer to remove
 the chelator.
- Reconstitution Reaction: In an anaerobic environment if necessary, add a 2-5 fold molar excess of ⁶¹NiCl₂ to the purified apoprotein.
- Incubation: Gently mix and incubate the solution at 4°C for 2-4 hours or overnight to allow for nickel incorporation into the active site.

- Removal of Excess Nickel: Remove unincorporated ⁶¹Ni by size-exclusion chromatography or dialysis against a metal-free buffer.
- Verification of Incorporation: The incorporation of ⁶¹Ni can be confirmed by EPR spectroscopy (for paramagnetic species) or quantified by ICP-MS.[3]

Protocol 3: 61Ni Labeling in Mammalian Cell Culture

This protocol provides a general framework for introducing ⁶¹Ni into mammalian cells for uptake and metabolism studies.

Materials:

- · Mammalian cell line of interest.
- Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- 61NiCl2 solution (sterile, 1 mM stock).
- Phosphate-buffered saline (PBS).
- Cell lysis buffer (e.g., RIPA buffer).

Procedure:

- Cell Seeding: Seed the cells in a culture plate at an appropriate density and allow them to adhere overnight.
- Labeling: Replace the standard culture medium with a fresh medium containing the desired final concentration of ⁶¹NiCl₂ (e.g., 1-50 μM). The optimal concentration should be determined by a dose-response experiment to assess cytotoxicity.
- Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) to allow for nickel uptake.
- Harvesting: Wash the cells twice with ice-cold PBS to remove extracellular nickel.

- Cell Lysis: Lyse the cells using a suitable lysis buffer.
- Sample Preparation for Analysis: The cell lysate can be used for various downstream applications, such as protein extraction for Western blotting or digestion for ICP-MS analysis.

Protocol 4: Sample Preparation for ICP-MS Analysis

This protocol describes the acid digestion of ⁶¹Ni-labeled cells for the quantification of nickel content.

Materials:

- ⁶¹Ni-labeled cell pellet.
- Trace-metal grade nitric acid (HNO₃).
- Trace-metal grade hydrogen peroxide (H₂O₂).
- Digestion vessels.
- Heating block or microwave digestion system.

Procedure:

- Digestion: To the cell pellet, add a 5:1 (v/v) mixture of concentrated nitric acid and hydrogen peroxide.
- Heating: Heat the samples at 90-120°C until the solution becomes clear. For more robust digestion, a microwave digestion system can be used following the manufacturer's protocol.
- Dilution: After cooling, dilute the digested sample with deionized water to a final acid concentration of 2-5%.
- Analysis: The diluted sample is now ready for analysis by ICP-MS to determine the concentration of ⁶¹Ni. An internal standard can be added to correct for matrix effects and instrument drift.[4]

Protocol 5: Sample Preparation for NMR Spectroscopy

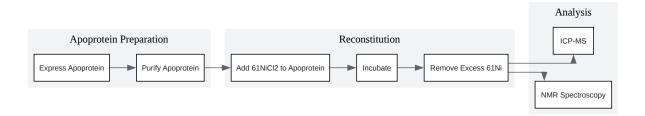
This protocol outlines the final steps for preparing a purified ⁶¹Ni-labeled protein for NMR analysis.

Materials:

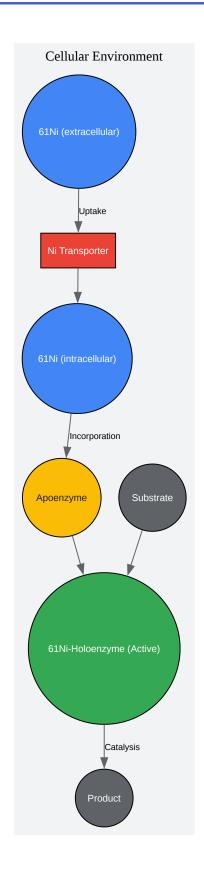
- Purified and concentrated ⁶¹Ni-labeled protein (0.3-0.5 mM).
- NMR buffer (e.g., phosphate or HEPES buffer, pH 6.5-7.5).
- Deuterium oxide (D2O).
- 5 mm NMR tubes.

Procedure:

- Buffer Exchange: Exchange the protein into the final NMR buffer using a desalting column or repeated concentration and dilution with the NMR buffer.
- Addition of D₂O: Add D₂O to the protein solution to a final concentration of 5-10% (v/v) to provide a lock signal for the NMR spectrometer.
- Transfer to NMR Tube: Filter the final sample through a 0.22 μ m filter to remove any precipitates and transfer it to a clean 5 mm NMR tube.
- Data Acquisition: The sample is now ready for ⁶¹Ni NMR data acquisition.


Visualizations

Click to download full resolution via product page


Caption: Workflow for in vivo ⁶¹Ni labeling of recombinant proteins in E. coli.

Click to download full resolution via product page

Caption: Workflow for in vitro reconstitution of apoproteins with ⁶¹Ni.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nmr-bio.com [nmr-bio.com]
- 2. Isotope-specific analysis of Ni by ICP-MS: applications of stable isotope tracers to biokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, Function, and Mechanism of the Nickel Metalloenzymes, CO Dehydrogenase, and Acetyl-CoA Synthase PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICP-MS Sample Preparation | Thermo Fisher Scientific TW [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Nickel-61 Labeling in Biological Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084663#protocols-for-nickel-61-labeling-in-biological-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com